tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, using methylating agents such as methyl iodide.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through tert-butylation reactions, using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and tert-butyl groups, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-ethylpiperidine-1-carboxylate: Similar structure with an ethyl group instead of a methyl group.
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the stereochemistry of the compound can impact its interactions with other molecules and its overall biological activity.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVPEAYTWFSBI-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-59-8 |
Source
|
Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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